molecular formula C33H53ClN2O4 B123647 2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate CAS No. 146764-32-1

2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate

Cat. No.: B123647
CAS No.: 146764-32-1
M. Wt: 577.2 g/mol
InChI Key: HCEWWPHJBOPBOA-UHFFFAOYSA-M
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Description

2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate is a synthetic organic compound known for its unique photophysical properties. It belongs to the class of styryl dyes, which are characterized by their ability to absorb and emit light at specific wavelengths. This compound is particularly notable for its applications in fluorescence microscopy and as a probe for studying biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate typically involves a multi-step process. One common method starts with the preparation of 4-dimethylaminobenzaldehyde and 1-octadecylpyridinium iodide. These intermediates are then subjected to a condensation reaction in the presence of a base, such as sodium hydroxide, to form the styryl dye. The final step involves the addition of perchloric acid to yield the perchlorate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinium ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced styryl derivatives.

    Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.

    Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.

    Medicine: Investigated for its potential in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials with specific optical properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and emit light. Upon excitation by a specific wavelength of light, the compound transitions to an excited state and subsequently returns to the ground state by emitting light at a different wavelength. This fluorescence property makes it an excellent tool for imaging and detection. The molecular targets and pathways involved include interactions with cellular membranes and proteins, where the compound can bind and fluoresce, providing valuable information about the biological environment.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Dimethylaminostyryl)-1-methylpyridinium iodide
  • 4-(4-Dimethylaminostyryl)-1-methylpyridinium iodide
  • 2-(4-Dimethylaminostyryl)-1-ethylpyridinium iodide

Uniqueness

2-(4-Dimethylaminostyryl)-1-octadecylpyridinium perchlorate stands out due to its long alkyl chain, which enhances its solubility in non-polar solvents and its ability to integrate into lipid membranes. This property makes it particularly useful for studying membrane dynamics and interactions in biological systems.

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-(1-octadecylpyridin-1-ium-2-yl)ethenyl]aniline;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H53N2.ClHO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-35-30-21-19-22-33(35)28-25-31-23-26-32(27-24-31)34(2)3;2-1(3,4)5/h19,21-28,30H,4-18,20,29H2,1-3H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEWWPHJBOPBOA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H53ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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